molecular formula C18H19N5 B4165081 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No. B4165081
M. Wt: 305.4 g/mol
InChI Key: NKQPWMAQUMGPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as TTP and has been found to have unique properties that make it attractive for use in various research applications.

Mechanism of Action

The mechanism of action of 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is not yet fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has a low toxicity profile and does not have any significant adverse effects on normal cells. The compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is its low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, the compound is relatively new, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine. One area of focus is the development of anti-cancer drugs based on the compound. Another area of research is the investigation of its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.

Scientific Research Applications

5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. TTP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs.

properties

IUPAC Name

5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-12-3-7-14(8-4-12)16-11-17(15-9-5-13(2)6-10-15)23-18(19-16)20-21-22-23/h3-10,16-17H,11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQPWMAQUMGPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 2
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 3
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 4
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 5
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 6
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

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